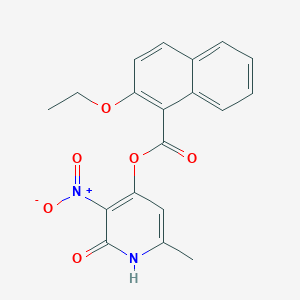

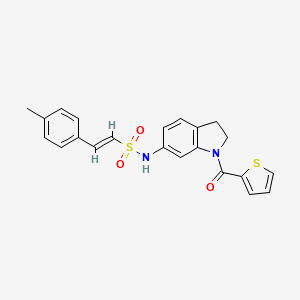

![molecular formula C11H10N4O2S B2684785 6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448130-52-6](/img/structure/B2684785.png)

6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about is a complex organic molecule that contains both a pyrimidine and a pyrrolo ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrrolidines, on the other hand, are five-membered rings with one nitrogen atom . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of both a pyrimidine and a pyrrolo ring . The exact structure would depend on the specific substituents and their positions on these rings.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. Pyrimidines and pyrrolidines, in general, are known to have diverse chemical reactivity, accessibility and a wide range of biological activities .科学的研究の応用

Nonlinear Optical Applications

The research on pyrimidine derivatives, including structures related to 6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, highlights their significant potential in nonlinear optics (NLO) and electronic applications. A study focused on thiopyrimidine derivatives demonstrated their promising NLO properties, suggesting that similar pyrimidine compounds could be advantageous for optoelectronic high-tech applications due to their larger NLO properties compared to standard molecules. This positions pyrimidine derivatives as key candidates for future developments in the field of nonlinear optics and photonics (Hussain et al., 2020).

Supramolecular Chemistry

Pyrimidine derivatives also play a critical role in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies. Research into novel pyrimidine compounds, like those incorporating the dihydropyrimidine-2,4-(1H,3H)-dione functionality, has shown their ability to co-crystallize with crown ethers, forming complex 2D and 3D networks. These assemblies are primarily stabilized through extensive hydrogen bonding interactions, indicating the potential of pyrimidine derivatives in designing new materials and molecular architectures with specific functional properties (Fonari et al., 2004).

Antimicrobial Activities

Pyrimidine derivatives have been explored for their antimicrobial activities, with several compounds showing efficacy against a range of bacteria and fungi. This includes studies on 6,7-annulated pyrido[2,3-d]pyrimidines, which demonstrated moderate antimicrobial activities, highlighting the potential of pyrimidine-based compounds in developing new antimicrobial agents (Donkor et al., 1995).

Antitumor and Antifolate Activities

The exploration of pyrimidine derivatives for antitumor applications has revealed that certain compounds, including those with a pyrrolo[2,3-d]pyrimidine core, exhibit selective cellular uptake via folate receptors and inhibit key enzymes in purine nucleotide biosynthesis. This demonstrates their potential as targeted antitumor agents with specific mechanisms of action, such as inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for cancer cell proliferation (Wang et al., 2013).

Synthesis and Chemical Reactivity

Research on the synthetic pathways and chemical reactivity of pyrimidine derivatives, including pyrrolo[2,3-d]pyrimidines, has expanded the toolkit for creating novel compounds. These studies provide insights into optimizing reaction conditions for enhanced yields and exploring new functionalizations, offering valuable methodologies for the development of pyrimidine-based drugs and materials (Itoh et al., 1989).

作用機序

将来の方向性

特性

IUPAC Name |

6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c16-18(17,10-2-1-3-12-5-10)15-6-9-4-13-8-14-11(9)7-15/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFQLRFVBXCWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

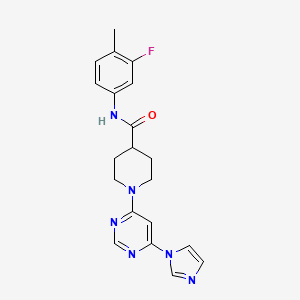

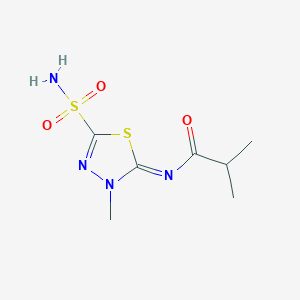

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)

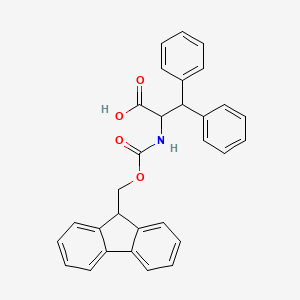

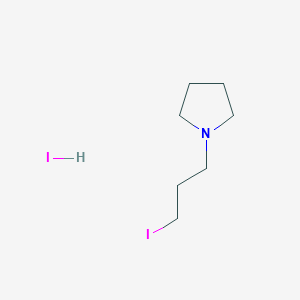

![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)

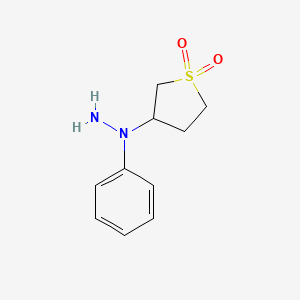

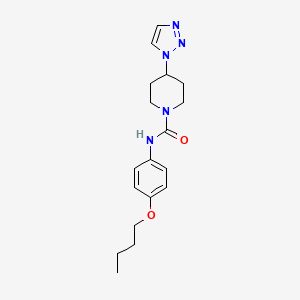

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)

![methyl 2-{[(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2684719.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)